molecular formula C15H20N2O2 B2384504 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2361656-25-7

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2384504
CAS No.: 2361656-25-7
M. Wt: 260.337
InChI Key: XTOYPABXWZCTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and a suitable diazepane precursor.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with the diazepane precursor in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the diazepane ring.

    Final Product Formation:

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents and conditions.

    Addition: The prop-2-en-1-one group can undergo addition reactions with nucleophiles, leading to the formation of various addition products.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-[4-(2-Hydroxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one: This compound has a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    1-[4-(2-Chlorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one: The presence of a chlorine atom can influence the compound’s properties, such as its lipophilicity and binding affinity to molecular targets.

    1-[4-(2-Nitrophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one:

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-15(18)17-10-6-9-16(11-12-17)13-7-4-5-8-14(13)19-2/h3-5,7-8H,1,6,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOYPABXWZCTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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